4-amino-2-(butylthio)-N-methylbenzamide
Overview
Description
4-amino-2-(butylthio)-N-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that certain 4-aminobenzamides, including compounds structurally related to 4-amino-2-(butylthio)-N-methylbenzamide, exhibit anticonvulsant effects. For instance, 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide have shown significant potency against maximal electroshock seizures in mice, comparing favorably with standard treatments like phenobarbital and phenytoin (Clark et al., 1984).
Synthesis of Androgen Receptor Antagonists
The compound 4-amino-2-fluoro-N-methylbenzamide, closely related to this compound, has been used in the synthesis of MDV3100, an androgen receptor antagonist. This process is significant in the development of treatments for conditions like prostate cancer (Li Zhi-yu, 2012).
Electrospray Mass Spectrometry
Derivatives of N-linked glycans, including 4-amino-N-(2-diethylaminoethyl)benzamide and butyl esters of 4-aminobenzoic acid, have been studied using electrospray and collision-induced dissociation fragmentation spectra. These analyses are essential for understanding carbohydrate structure and function in biological systems (Harvey, 2000).
Discovery of Anticancer Agents
In the search for novel anticancer agents, compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide have been identified. These compounds, structurally related to this compound, have shown potential in inhibiting kinesin spindle protein, which is crucial for cancer treatment (Theoclitou et al., 2011).
Metabolism of Benzamides
The metabolism of N-methylbenzamides, including 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide, has been studied. These investigations provide insights into how the body processes benzamide compounds, which is crucial for understanding their pharmacological actions and potential toxicity (Ross et al., 1983).
Properties
IUPAC Name |
4-amino-2-butylsulfanyl-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-7-16-11-8-9(13)5-6-10(11)12(15)14-2/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBXADTWPUFQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=CC(=C1)N)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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